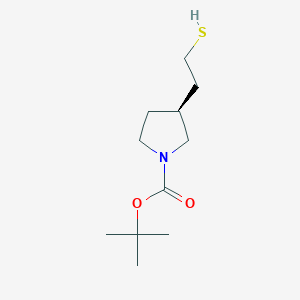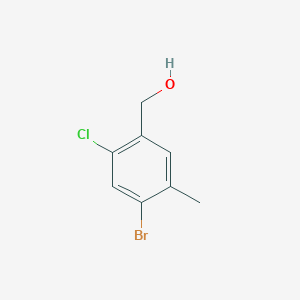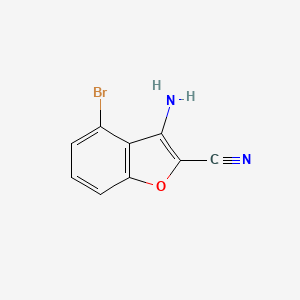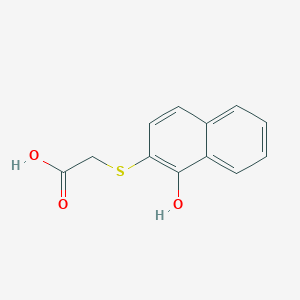![molecular formula C10H10ClN3O2 B11874395 4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1184918-12-4](/img/structure/B11874395.png)
4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and an isopropyl group at the 7-position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve cyclization and chlorination to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. For example, using diethyl malonate as a starting material and employing hydrochloric acid in water as the solvent can significantly improve the yield .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases for nucleophilic substitutions. Reaction conditions often involve inert atmospheres and controlled temperatures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: This compound is used in the development of kinase inhibitors, which are crucial in studying cell signaling pathways.
Mecanismo De Acción
The mechanism of action of 4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can interfere with signal transduction pathways, affecting cell division, survival, and other cellular processes. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors can block the proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the isopropyl group but shares the core structure.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
Uniqueness
The presence of the isopropyl group at the 7-position and the carboxylic acid group at the 5-position distinguishes 4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid from its analogs
Propiedades
Número CAS |
1184918-12-4 |
|---|---|
Fórmula molecular |
C10H10ClN3O2 |
Peso molecular |
239.66 g/mol |
Nombre IUPAC |
4-chloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H10ClN3O2/c1-5(2)14-3-6(10(15)16)7-8(11)12-4-13-9(7)14/h3-5H,1-2H3,(H,15,16) |
Clave InChI |
CNIXTIJPWLXRTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C2=C1N=CN=C2Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



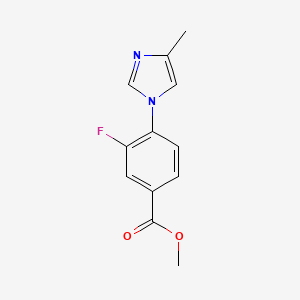

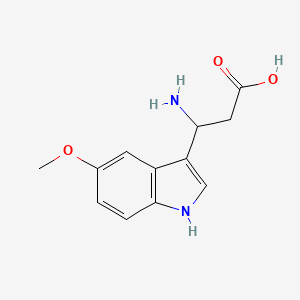
![2-[2-(Trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B11874345.png)


![5,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11874355.png)

